molecular formula C13H17BrO3 B13989226 Methyl 3-bromo-5-tert-butyl-2-methoxybenzoate

Methyl 3-bromo-5-tert-butyl-2-methoxybenzoate

Cat. No.: B13989226
M. Wt: 301.18 g/mol
InChI Key: UZZQQWFMJQWCCU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate is an organic compound belonging to the class of benzoates. This compound is characterized by the presence of a bromine atom at the third position, a tert-butyl group at the fifth position, and a methoxy group at the second position on the benzoate ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of 3-tert-butyl-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and an acid catalyst to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3-bromo-5-(tert-butyl)-2-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-5-(tert-butyl)-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity. The methoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Methyl 3-chloro-5-(tert-butyl)-2-methoxybenzoate
  • Methyl 3-fluoro-5-(tert-butyl)-2-methoxybenzoate
  • Methyl 3-iodo-5-(tert-butyl)-2-methoxybenzoate

Comparison: Methyl 3-bromo-5-(tert-butyl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

methyl 3-bromo-5-tert-butyl-2-methoxybenzoate

InChI

InChI=1S/C13H17BrO3/c1-13(2,3)8-6-9(12(15)17-5)11(16-4)10(14)7-8/h6-7H,1-5H3

InChI Key

UZZQQWFMJQWCCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)OC)C(=O)OC

Origin of Product

United States

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